molecular formula C15H21NO4 B1336544 (S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid CAS No. 479064-96-5

(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid

Cat. No.: B1336544
CAS No.: 479064-96-5
M. Wt: 279.33 g/mol
InChI Key: MBWMIEZHOLGJBM-LBPRGKRZSA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protecting groups. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected amino acids can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The Boc protection is stable under a wide range of conditions, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4, H2/Pd

    Substitution: Alkyl halides, acyl chlorides, nucleophiles like NH3 or RNH2

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The p-tolyl group provides hydrophobic interactions that can enhance binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid is unique due to its specific combination of a Boc-protected amino group and a p-tolyl group, which provides distinct chemical and physical properties. This combination allows for specific interactions in biochemical and synthetic applications that are not possible with other similar compounds .

Properties

IUPAC Name

(3S)-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWMIEZHOLGJBM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426611
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479064-96-5
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479064-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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